molecular formula C10H13BrN2O3S B595685 (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol CAS No. 1306664-44-7

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol

Cat. No.: B595685
CAS No.: 1306664-44-7
M. Wt: 321.189
InChI Key: JTQQKCLAAFHMSS-UHFFFAOYSA-N
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Description

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C10H13BrN2O3S It is known for its unique structure, which includes a bromopyridine moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated bromopyridine with pyrrolidine and subsequent reduction to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
  • (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
  • (1-(5-Iodopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol

Uniqueness

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This uniqueness can influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

[1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(13)7-14/h4-6,9,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQKCLAAFHMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CN=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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